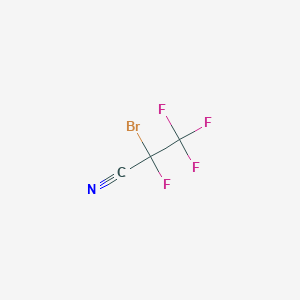

2-Bromo-2,3,3,3-tetrafluoropropanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-2,3,3,3-tetrafluoropropanenitrile is a fluorinated organic compound with the molecular formula C3HBrF4N. It is a colorless liquid that is used in various chemical applications due to its unique properties, including its high reactivity and stability under certain conditions.

作用机制

Target of Action

It is known to be a valuable synthon in synthetic chemistry, used in a wide range of organic synthesis .

Mode of Action

2-Bromo-2,3,3,3-tetrafluoropropanenitrile interacts with its targets through various reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions are used to construct various fluorinated organic compounds .

Biochemical Pathways

It’s known that the compound can undergo several reaction pathways with oh radicals, leading to the formation of various compounds .

Result of Action

It’s known that the compound is used to construct various fluorinated organic compounds .

Action Environment

It’s known that the compound is finding application as a fire extinguishing agent in confined spaces . For assessing its environmental impact, it is necessary to perform kinetic and product studies of its degradation in the atmospheric environment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanenitrile typically involves the bromination of 2,3,3,3-tetrafluoropropanenitrile. One common method includes the reaction of 2,3,3,3-tetrafluoropropanenitrile with bromine in the presence of a catalyst under controlled temperature conditions. The reaction is usually carried out in a solvent such as dichloromethane at a temperature range of 0-5°C to ensure the selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phase-transfer catalysts and specific reaction conditions, such as temperature and pressure, are critical to achieving high efficiency and selectivity in the production process.

化学反应分析

Types of Reactions

2-Bromo-2,3,3,3-tetrafluoropropanenitrile undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: It can also participate in elimination reactions to form alkenes or alkynes, depending on the reaction conditions.

Addition Reactions: The compound can react with various electrophiles in addition reactions, particularly in the presence of catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in non-polar solvents like hexane or toluene.

Addition Reactions: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used, often in the presence of a catalyst like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide yields 2,3,3,3-tetrafluoropropanenitrile, while elimination reactions can produce tetrafluoropropene.

科学研究应用

2-Bromo-2,3,3,3-tetrafluoropropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is studied for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated analogs of existing drugs to improve their stability and bioavailability.

Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

相似化合物的比较

Similar Compounds

2-Bromo-3,3,3-trifluoropropene: Similar in structure but lacks the nitrile group, making it less versatile in certain chemical reactions.

2-Bromo-2,3,3,3-tetrafluoropropane: Similar but fully saturated, which affects its reactivity and applications.

2-Chloro-2,3,3,3-tetrafluoropropanenitrile: Similar but with chlorine instead of bromine, which can influence the compound’s reactivity and stability.

Uniqueness

2-Bromo-2,3,3,3-tetrafluoropropanenitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of high reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of fluorinated compounds, offering versatility that similar compounds may lack.

生物活性

2-Bromo-2,3,3,3-tetrafluoropropanenitrile (also known as 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride) is a halogenated compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C3BrF4N

- Molecular Weight : 202.94 g/mol

- Physical State : Liquid

- Boiling Point : Approximately 100°C

Biological Activity Overview

The biological activity of this compound is primarily characterized by its effects on cellular systems and potential toxicity. Research indicates that halogenated compounds can interact with biological membranes and proteins, leading to various physiological responses.

- Cell Membrane Interaction : Halogenated compounds often disrupt lipid bilayers due to their lipophilic nature. This can lead to altered membrane fluidity and permeability.

- Reactive Species Formation : The presence of bromine and fluorine can facilitate the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that halogenated compounds can inhibit specific enzymes involved in metabolic pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

| Study Type | Findings |

|---|---|

| Acute Toxicity | High concentrations resulted in significant dermal irritation and respiratory distress in animal models. |

| Chronic Exposure | Prolonged exposure led to liver and kidney damage in rodent models, indicating potential systemic toxicity. |

| Genotoxicity | Ames test results showed mutagenic potential at elevated concentrations, raising concerns about carcinogenicity. |

Case Study 1: Dermal Exposure

In a study involving dermal exposure to this compound at varying concentrations (0.1%, 0.5%, and 1%), significant skin irritation was observed at the highest concentration. Histopathological examination revealed inflammatory responses consistent with chemical burns.

Case Study 2: In Vitro Cytotoxicity

An in vitro study assessed the cytotoxic effects of the compound on human fibroblast cells. Results indicated a dose-dependent decrease in cell viability with IC50 values around 50 µM after 24 hours of exposure. The mechanism was attributed to increased ROS production leading to apoptosis.

Environmental Impact

The environmental persistence of halogenated compounds is a concern due to their potential bioaccumulation and toxicity to aquatic life. Studies have shown that this compound is harmful to aquatic organisms at low concentrations.

属性

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF4N/c4-2(5,1-9)3(6,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKONJMGEVDWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371327 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234443-23-3 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。